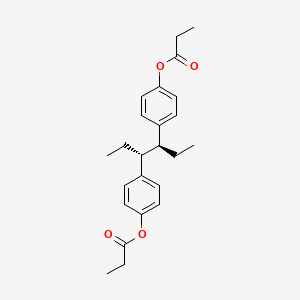![molecular formula C24H26OS2 B14599383 4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol CAS No. 61151-08-4](/img/structure/B14599383.png)
4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol is an organic compound characterized by its unique structure, which includes a tert-butyl group and two phenylsulfanyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol typically involves the reaction of 4-tert-butylphenol with phenylsulfanyl methylating agents under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where 4-tert-butylphenol is reacted with phenylsulfanyl methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, yielding the corresponding phenol derivative.
Substitution: Electrophilic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance their performance.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol involves its interaction with molecular targets such as free radicals and enzymes. The phenylsulfanyl groups can donate electrons to neutralize free radicals, thereby exhibiting antioxidant properties. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Another phenol derivative with antioxidant properties.
2,4-Dimethyl-6-tert-butylphenol: Used as an antioxidant in fuels and polymers.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Known for its use as an antioxidant in rubber and plastic industries.
Uniqueness
4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol is unique due to the presence of phenylsulfanyl groups, which enhance its antioxidant properties compared to other similar compounds. This structural feature allows it to effectively scavenge free radicals and inhibit oxidative processes .
Properties
CAS No. |
61151-08-4 |
|---|---|
Molecular Formula |
C24H26OS2 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
4-tert-butyl-2,6-bis(phenylsulfanylmethyl)phenol |
InChI |
InChI=1S/C24H26OS2/c1-24(2,3)20-14-18(16-26-21-10-6-4-7-11-21)23(25)19(15-20)17-27-22-12-8-5-9-13-22/h4-15,25H,16-17H2,1-3H3 |
InChI Key |
GLDIXIXYLYBXNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)CSC2=CC=CC=C2)O)CSC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid](/img/structure/B14599307.png)
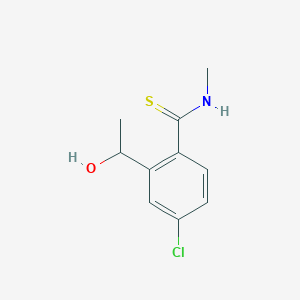
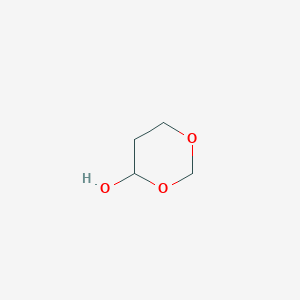

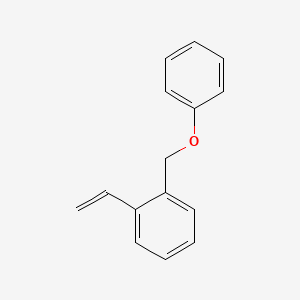
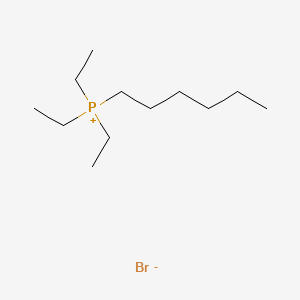


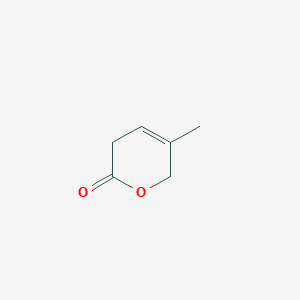

![[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol](/img/structure/B14599373.png)

